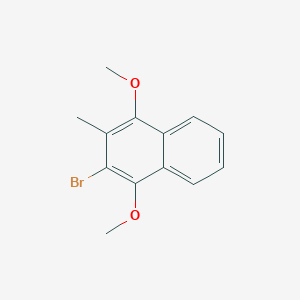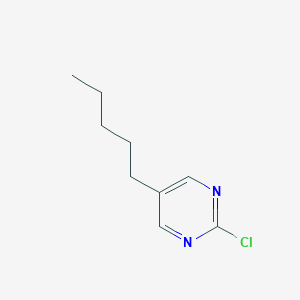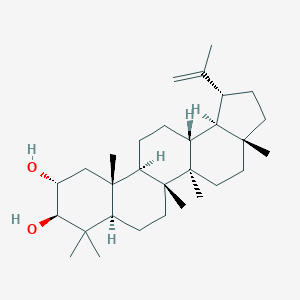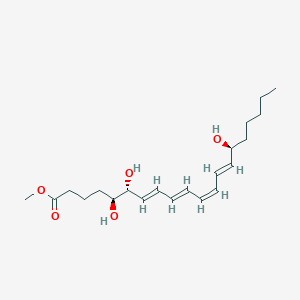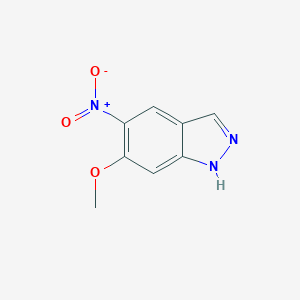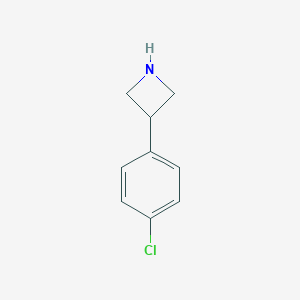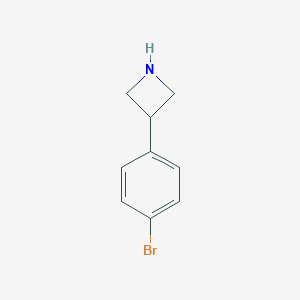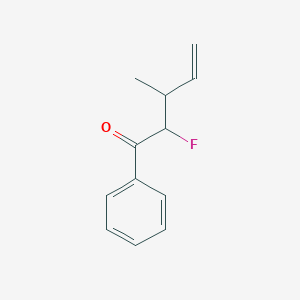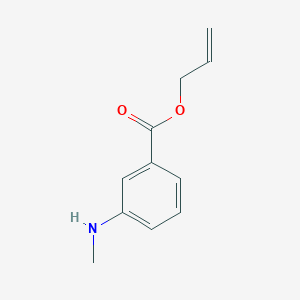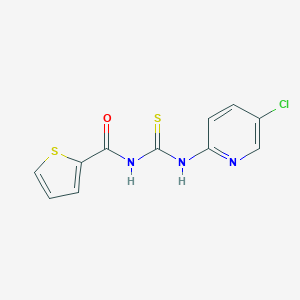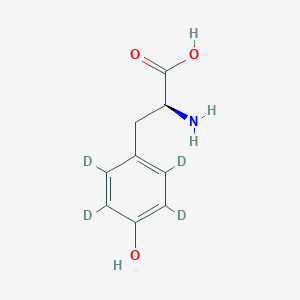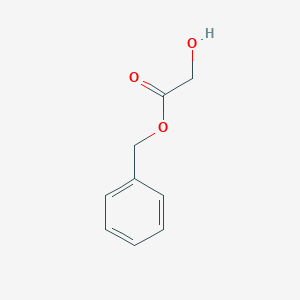
Benzyl glycolate
Vue d'ensemble
Description
Mechanism of a Chemical Glycosylation Reaction
Glycosylation reactions are central to glycochemistry, and the beta-mannopyranosides have been a challenging class to prepare. The discovery of the 4,6-O-benzylidene acetal as a control element in 1996 revolutionized the direct synthesis of beta-mannopyranosides. This discovery prompted a detailed study of the mechanism, revealing alpha-mannopyranosyl triflates as intermediates and the use of alpha-deuterium kinetic isotope effect methods to understand their transformation into glycosides. The benzylidene acetal's role is to stabilize the glycosyl oxocarbenium ion, influencing the stereoselectivity of glycosylation reactions. The study provided insights into the effects of different substituents on the reaction's selectivity, explaining the variations in terms of shifting equilibria between covalent triflates and ion pairs .
2-(Hydroxycarbonyl)benzyl Glycosides in Glycosylation
The synthesis of 2-(benzyloxycarbonyl)benzyl (BCB) glycosides and their conversion to 2-(hydroxycarbonyl)benzyl (HCB) glycosides was achieved without affecting other functional groups. These HCB glycosides were used in highly efficient beta-mannopyranosylation and oligosaccharide synthesis. The method demonstrated high beta-selectivity with primary alcohols and moderate selectivity with secondary and tertiary alcohols. The versatility of this method was further shown in the synthesis of complex carbohydrates, including trisaccharides, using a repetitive glycosylation approach .
N-benzyl-2,3-oxazolidinone in Selective Alpha-glycosylation
N-benzyl-2,3-trans-oxazolidinones were identified as highly alpha-selective glycosyl donors. These donors are easy to prepare and deprotect, and their use in one-pot oligosaccharide synthesis has been demonstrated. The method's advantages include scalability and simplicity, which are important for synthesizing well-defined carbohydrate molecules .
N-silyl Oxyketene Imines in Catalytic Asymmetric Synthesis
N-silyl oxyketene imines, derived from protected cyanohydrins, were introduced as versatile reagents for catalytic asymmetric synthesis. These nucleophiles, serving as acyl anion equivalents, were used in Lewis base-catalyzed aldol addition reactions to create cross-benzoin and glycolate-aldol products with high yield and selectivity. The reaction conditions could be altered to access different product types, showcasing the reagents' versatility .
Structure-Metabolism Relationships for Substituted Benzoic Acids
An extensive study on substituted benzoic acids revealed insights into their metabolism, primarily through glucuronidation or glycine conjugation. Computational chemistry and NMR spectroscopy were used to monitor urinary excretion profiles and determine metabolic fates. The study established a set of physicochemical rules that could predict the metabolic fate of these compounds, providing a deeper understanding of the mechanisms of benzoate metabolism .
Benzyl Alcohol in the Synthesis of Titania Nanoparticles
Benzyl alcohol was used in a nonaqueous reaction with titanium tetrachloride to synthesize highly crystalline and luminescent titania nanoparticles at low temperatures. The particle size could be adjusted by controlling the reaction temperature and the relative amounts of reactants. The synthesized nanoparticles displayed high surface areas and uniformity, with potential applications in various industries .
Glycosyl Ortho-(1-phenylvinyl)benzoates in Glycosylation
Glycosyl ortho-(1-phenylvinyl)benzoates were used as donors in a glycosylation method that efficiently synthesized both O-glycosides and nucleosides. The method featured stable donors, mild reaction conditions, and broad substrate scopes. It was successfully applied to synthesize bioactive oligosaccharides and nucleoside drugs, highlighting its potential in pharmaceutical development .
Stereocontrolled Glycoside and Glycosyl Ester Synthesis
The synthesis of beta-glucosides and alpha-mannosides was achieved through neighboring group participation using specific esters. These esters facilitated the synthesis with high yield and were removed by hydrogenolysis along with benzyl esters, making the method suitable for the stereocontrolled synthesis of glycosyl esters .
Glyoxylic Acid as a Catalyst in Benzimidazole Synthesis
Glyoxylic acid was used as a water-soluble catalyst for the synthesis of 1,2-disubstituted benzimidazoles in aqueous media. The method offered advantages such as an inexpensive catalyst, simple procedure, mild conditions, and fast reactions, resulting in excellent yields of the desired products .
Renewable Benzyl Alcohol Production in Escherichia coli
The biosynthesis of benzyl alcohol from renewable glucose was explored in Escherichia coli using a non-natural pathway. The pathway involved the conversion of phenylpyruvate to benzaldehyde, followed by its reduction to benzyl alcohol by endogenous enzymes. Systematic deletions in the aromatic amino acid biosynthesis pathways improved phenylpyruvate availability, leading to increased benzyl alcohol titers. This study represents a step towards sustainable production of benzyl alcohol .
Applications De Recherche Scientifique
1. Synthesis of Methyl Glycero-Galacto-2-Nonulopyranosid
- Summary of Application: Benzyl glycolate is used in the synthesis of methyl glycero-galacto-2-nonulopyranosid . This compound is a type of monosaccharide building block .
- Results or Outcomes: The source does not provide specific quantitative data or statistical analyses related to this application .
2. Biotechnological Production of Glycolate
- Summary of Application: Benzyl glycolate is used in the metabolic engineering of a xylose pathway for the biotechnological production of glycolate in Escherichia coli . Glycolate is a valuable chemical with extensive applications in many different fields .
- Methods of Application: The process involves the introduction of NAD±dependent xylose dehydrogenase (xdh) and xylonolactonase (xylC) from Caulobacter crescentus into E. coli . This engineered strain is then used to convert xylose into glycolate .
- Results or Outcomes: The engineered strain produced 43.60±1.22 g/L glycolate from xylose, with a productivity of 0.91±0.02 g/L/h and a yield of 0.46±0.03 g/g xylose .
3. Synthesis of Methyl [2-(2′-benzyloxy-2′-oxoethyl)-5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-α- and -β-D-glycero-D-galacto-2-nonulopyranosid]onate
- Summary of Application: Benzyl glycolate is used in the synthesis of methyl [2-(2′-benzyloxy-2′-oxoethyl)-5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-α- and -β-D-glycero-D-galacto-2-nonulopyranosid]onate . This compound is a type of monosaccharide building block .
- Results or Outcomes: The source does not provide specific quantitative data or statistical analyses related to this application .
4. Cell-Maturation Activity
- Summary of Application: Benzyl glycolate is a small molecule that has been shown to have cell-maturation activity . It is synthesized from the reaction of benzaldehyde and glyoxylic acid with sodium hydroxide .
- Results or Outcomes: The source does not provide specific quantitative data or statistical analyses related to this application .
5. Synthesis of Polymeric Phosphazenes
- Summary of Application: Benzyl glycolate is used in the synthesis of new polymeric phosphazenes having pendent esters of glycolic or lactic acid as side units . These include poly [bis (ethyl glycolato)phosphazene], poly [bis (ethyl lactato)phosphazene], poly [bis (benzyl glycolato)phosphazene], and poly [bis (benzyl lactato)phosphazene] .
- Results or Outcomes: The source does not provide specific quantitative data or statistical analyses related to this application .
6. Organic Synthesis
- Summary of Application: Glycolic acid, which can be derived from Benzyl glycolate, is a useful intermediate for organic synthesis . It is used in a range of reactions including oxidation-reduction, esterification, and long chain polymerization .
- Results or Outcomes: The source does not provide specific quantitative data or statistical analyses related to this application .
Propriétés
IUPAC Name |
benzyl 2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYJBEIOKFRWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340075 | |
| Record name | Benzyl glycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl glycolate | |
CAS RN |
80409-16-1, 30379-58-9 | |
| Record name | Benzyl (1)-glycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080409161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl glycolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 2-hydroxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

